molecular formula C62H111N11O12 B7909567 cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]

cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]

Cat. No. B7909567
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-GNSAQUIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt] is a useful research compound. Its molecular formula is C62H111N11O12 and its molecular weight is 1202.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt] including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]' involves the solid-phase peptide synthesis (SPPS) method.

Starting Materials
Fmoc-DL-Abu-OH, Fmoc-Sar-OH, Fmoc-DL-N(Me)Leu-OH, Fmoc-DL-Val-OH, Fmoc-DL-Ala-OH, Fmoc-DL-N(Me)Val-OH, Fmoc-DL-N(Me)Bmt-OH, Rink amide resin, HOBt, DIC, DMF, DCM, TFA, DIEA, TIS, AcOH, DMSO, EDC, TFA/DCM mixture

Reaction
1. Swell the Rink amide resin in DCM for 30 minutes., 2. Remove the DCM and add a solution of Fmoc-DL-Abu-OH, HOBt, and DIC in DMF to the resin. Shake for 2 hours., 3. Wash the resin with DMF and DCM., 4. Repeat steps 2 and 3 for Fmoc-Sar-OH, Fmoc-DL-N(Me)Leu-OH, Fmoc-DL-Val-OH, Fmoc-DL-N(Me)Leu-OH, Fmoc-DL-Ala-OH, Fmoc-DL-Ala-OH, Fmoc-DL-N(Me)Leu-OH, Fmoc-DL-N(Me)Leu-OH, Fmoc-DL-N(Me)Val-OH, and Fmoc-DL-N(Me)Bmt-OH., 5. Deprotect the Fmoc group using a solution of 20% piperidine in DMF., 6. Wash the resin with DMF and DCM., 7. Couple the next amino acid using a solution of HOBt, DIC, and the appropriate Fmoc-protected amino acid in DMF., 8. Repeat steps 5-7 until the desired peptide is synthesized., 9. Cleave the peptide from the resin using a mixture of TFA, DIEA, and TIS., 10. Purify the crude peptide using HPLC., 11. Cyclize the peptide using a solution of AcOH and DMSO., 12. Purify the cyclized peptide using HPLC., 13. Characterize the final product using analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMATZTZNYRCHOR-GNSAQUIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]

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